Product packaging for 2',3'-Epoxy Ribavirin(Cat. No.:CAS No. 131922-29-7)

2',3'-Epoxy Ribavirin

Cat. No.: B12796659
CAS No.: 131922-29-7
M. Wt: 226.19 g/mol
InChI Key: LNMRCEJNQCIOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Epoxy Ribavirin is a chemically modified analog of the broad-spectrum antiviral drug Ribavirin. Ribavirin is a well-known guanosine nucleoside analogue that has been used in research and therapy for conditions such as chronic hepatitis C virus (HCV) infection and respiratory syncytial virus (RSV). The specific introduction of an epoxy moiety to the ribose ring at the 2',3' positions is designed to alter the compound's properties and interaction with viral enzymes, making it a valuable tool for investigating the structure-activity relationships of nucleoside analogues. Its primary research application lies in probing the mechanisms of viral RNA synthesis and mutagenesis. Researchers can utilize this compound to study viral resistance patterns and the metabolic pathways of nucleoside-based therapeutics. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O4 B12796659 2',3'-Epoxy Ribavirin CAS No. 131922-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131922-29-7

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H10N4O4/c9-6(14)7-10-2-12(11-7)8-5-4(16-5)3(1-13)15-8/h2-5,8,13H,1H2,(H2,9,14)

InChI Key

LNMRCEJNQCIOJF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C2C3C(O3)C(O2)CO)C(=O)N

Origin of Product

United States

Intracellular Metabolism and Biochemical Activation of 2 ,3 Epoxy Ribavirin Analogs

Phosphorylation Pathways of Ribavirin (B1680618) and its Analogues

The initial and rate-limiting step in the intracellular metabolism of ribavirin is its conversion to ribavirin-5'-monophosphate (RMP). nih.gov Subsequently, RMP is further phosphorylated to the diphosphate (B83284) (RDP) and ultimately the active triphosphate (RTP) forms. researchgate.net This phosphorylation cascade is carried out by host cell kinases. researchgate.netmdpi.com

For many years, adenosine (B11128) kinase was considered the primary enzyme responsible for the initial 5'-monophosphorylation of ribavirin. nih.govnih.gov This enzyme, abundant in most cells, catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl position of the ribose moiety. nih.gov However, kinetic studies have revealed that ribavirin is a relatively poor substrate for adenosine kinase. nih.govnih.gov The apparent Michaelis constant (Km) for ribavirin is 540 μM with a catalytic rate (kcat) of 1.8 min-1. nih.govnih.govasm.org This results in a catalytic efficiency (kcat/Km) that is approximately 1,200-fold lower than that for the natural substrate, adenosine. nih.govnih.gov This low efficiency has led researchers to investigate the contribution of other cellular enzymes to ribavirin's activation. nih.gov

Subsequent research has identified cytosolic 5'-nucleotidase II (cN-II) as a significant contributor to the 5'-monophosphorylation of ribavirin. nih.govnih.govasm.org cN-II, an enzyme that typically dephosphorylates 6-hydroxypurine nucleoside 5'-monophosphates, also possesses phosphotransferase activity, enabling it to phosphorylate various nucleoside analogs, including ribavirin. asm.orgnovocib.com

Kinetic analyses demonstrate that cN-II phosphorylates ribavirin more efficiently than adenosine kinase. asm.org In the presence of ATP and 2,3-bisphosphoglycerate (B1242519) (a physiological stimulator), the apparent Km for ribavirin with cN-II is 88 μM, and the kcat is 4.0 min-1. nih.govnih.govasm.org This represents a 6.1-fold lower Km (indicating higher affinity) and a 2.2-fold higher kcat compared to adenosine kinase, suggesting that cN-II may play a crucial role in ribavirin phosphorylation in vivo, particularly in cells like erythrocytes where 2,3-bisphosphoglycerate is abundant. nih.govasm.org

EnzymeSubstrateApparent Km (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1·μM-1)
Adenosine KinaseRibavirin540 nih.govnih.govasm.org1.8 nih.govnih.govasm.org3.3 x 10-3 nih.govnih.gov
Adenosine KinaseAdenosine3.2 nih.gov13 nih.gov3.9 nih.gov
Cytosolic 5'-Nucleotidase IIRibavirin88 nih.govnih.govasm.org4.0 nih.govnih.govasm.org4.5 x 10-2

Note: Kinetic parameters for Cytosolic 5'-Nucleotidase II were determined in the presence of ATP and 2,3-bisphosphoglycerate.

Following the initial formation of ribavirin-5'-monophosphate (RMP), cellular enzymes further catalyze its conversion to the di- and triphosphate forms. researchgate.netnih.gov Nucleoside monophosphate kinases are responsible for the phosphorylation of RMP to ribavirin-5'-diphosphate (RDP). Subsequently, nucleoside diphosphate kinases catalyze the final phosphorylation step, converting RDP to the biologically active ribavirin-5'-triphosphate (RTP). mdpi.comnih.gov Intracellularly, the triphosphate form (RTP) is the predominant metabolite, with concentrations that can be 20 to 100 times higher than that of RMP. nih.gov

Substrate Recognition by Cellular Enzymes

The structural modifications on the ribose moiety of ribavirin analogs, such as the 2',3'-epoxy group, can significantly influence their recognition and processing by cellular enzymes involved in the phosphorylation cascade and subsequent metabolic pathways.

Nucleoside diphosphate (NDP) kinase is the enzyme that performs the final step of activation, converting RDP analogs to their active triphosphate forms. nih.gov The substrate specificity of this enzyme is crucial for the activation of modified nucleoside analogs. Studies on ribavirin analogs with modifications on the ribose moiety, including 2',3'-epoxy-ribose, have been conducted to assess their interaction with NDP kinase. nih.gov

Research has shown that the presence of the 3'-hydroxyl group is critical for the phosphorylation reaction catalyzed by NDP kinase. nih.gov While ribavirin triphosphate itself binds effectively to the enzyme, analogs with modifications at the 2' and 3' positions are processed differently. The 2',3'-epoxy-ribose analog, along with other modified versions like 3'-deoxy and 2',3'-dideoxy, were found to be poor substrates for NDP kinase. nih.gov This suggests that the rigid, constrained structure of the epoxy ring hinders proper binding and catalytic activity by the enzyme, thereby limiting the cellular production of the active 2',3'-Epoxy Ribavirin triphosphate. nih.gov Of the analogs tested, only 2'-deoxyribavirin (B43261) was efficiently activated by NDP kinase. nih.gov

Molecular Mechanisms of Antiviral Action of 2 ,3 Epoxy Ribavirin Analogs

Direct Inhibition of Viral RNA Polymerases

One of the primary direct antiviral strategies of Ribavirin (B1680618) and its analogs involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication and transcription of RNA virus genomes. researchgate.netnih.gov Upon entry into the host cell, Ribavirin is phosphorylated by host cell kinases into its monophosphate (RMP), diphosphate (B83284) (RDP), and active triphosphate (RTP) forms. researchgate.net It is the triphosphate metabolite that directly interacts with the viral polymerase. nih.gov

Ribavirin triphosphate (RTP) acts as a competitive inhibitor of viral RdRps. nih.gov Structurally resembling the natural purine (B94841) nucleosides adenosine (B11128) and guanosine (B1672433), RTP can compete with adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for the nucleotide-binding site in the active center of the polymerase. bohrium.comyoutube.com Studies on influenza virus RNA polymerase have shown that RTP competitively inhibits the enzyme with respect to ATP and GTP, but not the pyrimidine triphosphates CTP and UTP. bohrium.com This competition reduces the rate of viral RNA synthesis by limiting the incorporation of the correct nucleotides required for the elongation of the nascent RNA strand. youtube.com By occupying the active site, RTP effectively stalls the replication machinery, leading to a decrease in the production of new viral genomes and transcripts. researchgate.net

Modification of the ribose moiety of Ribavirin, such as the introduction of a 2',3'-epoxy group, creates a conformationally constrained analog. While direct studies on the triphosphate form of 2',3'-Epoxy Ribavirin are not widely available, the mechanism can be extrapolated from the behavior of the parent RTP and other ribose-modified nucleosides. The epoxy ring would lock the ribose sugar in a specific pucker, which could alter its binding affinity and selectivity for viral RdRps compared to host polymerases.

Once phosphorylated to its triphosphate form, this compound triphosphate is expected to function as a substrate for viral RdRp. After being incorporated into the growing viral RNA chain, the epoxy modification could act as a chain terminator. The rigid structure might prevent the formation of the next phosphodiester bond, either through steric hindrance or by preventing the necessary conformational changes in the polymerase active site, thus halting further RNA elongation. Studies with other ribose-modified analogs have demonstrated that such modifications can lead to immediate or delayed chain termination. patsnap.com

The Hepatitis C Virus (HCV) NS5B protein, the virus's core RdRp, is a key target for antiviral drugs, including Ribavirin. plos.orgnih.gov Biochemical studies have confirmed that the antiviral activity of Ribavirin against HCV can be directly mediated by the NS5B polymerase. unc.edu The triphosphate form, RTP, is recognized and incorporated by NS5B into the nascent RNA strand. nih.gov This incorporation is often promiscuous; RTP can be incorporated opposite both cytidine and uridine residues in the template strand. unc.edu

Once incorporated, the presence of Ribavirin in the RNA strand can act as a "template poison," impeding further elongation by the polymerase. unc.edu This leads to the production of truncated, non-functional viral genomes. Furthermore, the ambiguous base-pairing nature of the incorporated Ribavirin can lead to an increase in mutation frequency during subsequent rounds of replication, a phenomenon known as lethal mutagenesis. researchgate.net This drives the viral population beyond a tolerable error threshold, leading to the production of non-viable virions. nih.gov While specific resistance mutations to Ribavirin have not been clearly identified, mutations in the NS5B polymerase, such as S282T, have been shown to increase susceptibility to the drug, further implicating the polymerase as a direct target. nih.gov

Modulation of Cellular Nucleotide Biosynthesis

Beyond direct interaction with viral proteins, Ribavirin analogs exert a potent indirect antiviral effect by manipulating the host cell's nucleotide metabolism. This mechanism is primarily mediated by Ribavirin monophosphate (RMP).

Inside the host cell, Ribavirin is efficiently converted to Ribavirin-5'-monophosphate (RMP). researchgate.net RMP is a potent competitive inhibitor of the cellular enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). oup.comasm.org IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent conversion of inosine (B1671953) monophosphate (IMP) to xanthosine monophosphate (XMP), the precursor for GMP and subsequently GTP. oup.com

RMP mimics the natural substrate IMP, binding to the IMPDH active site and blocking its function. pnas.org There are two isoforms of human IMPDH, type I and type II. The type II isoform is upregulated in rapidly proliferating cells, including virus-infected cells, making it a key target for IMPDH inhibitors. oup.com The inhibition of IMPDH by RMP is a well-established mechanism, and other antiviral compounds, such as mycophenolic acid (MPA), also target this enzyme to exert their effects. nih.gov

Table 1: Comparison of IMPDH Inhibitors and their Antiviral Mechanism
CompoundMechanismPrimary EffectReference
Ribavirin Monophosphate (RMP)Competitive inhibitor of IMPDH (IMP binding site)Depletion of intracellular GTP pools oup.comasm.org
Mycophenolic Acid (MPA)Uncompetitive, reversible inhibitor of IMPDHDepletion of intracellular GTP pools nih.gov
Mizoribine-5'-monophosphateCompetitive inhibitor of IMPDHInhibition of GMP synthesis, immunosuppression mostwiedzy.pl

The inhibition of IMPDH by RMP leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP). researchgate.netresearchgate.net This GTP depletion has profound consequences for viral replication, particularly for RNA viruses that are highly dependent on a steady supply of nucleotide triphosphates for genome synthesis. oup.comnih.gov

The key consequences of GTP depletion include:

Inhibition of Viral RNA Synthesis: Viral RNA polymerases require GTP as one of the four essential building blocks for synthesizing new viral RNA genomes and mRNAs. Reduced GTP levels directly limit the rate and efficiency of viral replication and transcription. oup.com

Impaired mRNA Capping: Many viral mRNAs require a 5' cap structure (m7GpppN) for stability and efficient translation by the host ribosome. The synthesis of this cap is a GTP-dependent process. GTP depletion can therefore lead to the production of uncapped or improperly capped viral mRNAs, which are subsequently degraded or poorly translated, resulting in reduced synthesis of viral proteins. oup.com

The antiviral effect of GTP depletion has been demonstrated for numerous viruses. For instance, the in vitro activity of Ribavirin against Hepatitis E virus (HEV) is strongly correlated with its ability to deplete intracellular GTP pools. nih.govasm.org This effect can be reversed by the addition of exogenous guanosine, which replenishes the GTP pool, confirming that IMPDH inhibition is the predominant mechanism of action in this context. nih.goveur.nl

Table 2: Effect of GTP Depletion on Viral Replication
VirusEffect of IMPDH Inhibitors (e.g., Ribavirin, MPA)Reversibility by GuanosineReference
Hepatitis E Virus (HEV)Inhibition of viral replicationYes nih.goveur.nl
Influenza VirusDecreased intracellular GTP pool, inhibition of replicationNot specified researchgate.net
ParamyxovirusesInhibition of viral replicationNot specified researchgate.net

Induction of Lethal Mutagenesis (Error Catastrophe)

A primary antiviral mechanism of ribavirin and its analogs, including this compound, is the induction of lethal mutagenesis, also known as "error catastrophe". nih.govasm.orgasm.org This strategy drives a rapidly replicating RNA virus population to extinction by introducing a high number of mutations into the viral genome, overwhelming the virus's ability to maintain its genetic integrity. unc.edueurekalert.org RNA viruses are particularly vulnerable to this approach due to their naturally high mutation rates and compact genomes, which means they exist close to a theoretical "error threshold" for viability. nih.govnih.gov A modest increase in their mutation frequency can be sufficient to push them beyond this threshold, leading to the production of non-viable viral progeny. nih.govasm.org

Misincorporation of Ribavirin Triphosphate into Nascent Viral RNA

Following administration, ribavirin is converted intracellularly by host cell kinases into its active 5'-triphosphate form, ribavirin triphosphate (RTP). asm.orgoup.compatsnap.com RTP is a structural analog of the purine nucleosides adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.govnih.gov This structural mimicry allows RTP to be recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for replicating the viral genome. nih.govnatap.org

The viral RdRp can incorporate RTP into the newly synthesized (nascent) viral RNA strand. patsnap.comnih.gov Unlike some nucleoside analogs that act as chain terminators, the incorporation of ribavirin monophosphate (RMP) does not immediately halt RNA synthesis. plos.orgnih.gov The viral polymerase is capable of continuing elongation of the RNA chain after adding RMP. plos.orgnih.gov

Consequential Hypermutation of Viral Genomes

The initial misincorporation of RTP is the first step in a cascade of errors. When the newly synthesized RNA strand containing ribavirin is itself used as a template for the next round of replication, the incorporated ribavirin directs the misincorporation of incorrect nucleotides into the new complementary strand. natap.orgnih.gov Specifically, an incorporated ribavirin molecule can template the addition of either C or U with similar efficiency. natap.orgacs.org

VirusPredominant Mutation Types Induced by RibavirinReference Finding
PoliovirusG→A and C→U transitionsRibavirin-mutagenized genomes showed a 600% increase in G-to-A and C-to-U transition mutations. natap.orgmdpi.com
Hepatitis C Virus (HCV)G→A and C→U transitions; to a lesser extent A→G and U→CRibavirin treatment is associated with an increased mutation rate, particularly G-to-A and C-to-U transitions. nih.govnih.gov
Influenza VirusIncreased frequency of various point mutationsRibavirin increased the frequency of mutations across the genome and decreased specific infectivity. nih.govkuleuven.be
Hantaan VirusIncreased mutation frequenciesHigher mutation frequencies were reported in Hantaan virus systems following ribavirin treatment. acs.org

Interference with Viral mRNA Capping

Many viruses protect the 5' end of their messenger RNA (mRNA) with a "cap" structure, which is crucial for mRNA stability, efficient translation into viral proteins, and evasion of host innate immune recognition. The capping process involves several enzymatic steps, and interference with this process is another mechanism of action for ribavirin analogs. oup.complu.mx

Inhibition of Viral mRNA Guanylyltransferase

A key step in mRNA capping is the addition of a guanosine monophosphate (GMP) molecule to the 5' end of the viral mRNA, a reaction catalyzed by the enzyme mRNA guanylyltransferase. plu.mxnih.gov Ribavirin triphosphate (RTP) has been shown to be a potent competitive inhibitor of this enzyme for some viruses, such as vaccinia virus. plu.mxosti.govnih.gov By competing with the natural substrate, GTP, RTP can prevent the formation of the guanine pyrophosphate structure at the 5' terminus. plu.mxosti.gov This results in the production of uncapped or abnormally capped viral mRNAs, which are then poorly translated by the host cell's ribosomes, thereby inhibiting viral protein synthesis and replication. oup.compatsnap.com This mechanism is thought to contribute to ribavirin's broad-spectrum activity against both DNA and RNA viruses that utilize a capped mRNA strategy. plu.mxosti.gov

Immunomodulatory Effects on Host Antiviral Responses

Beyond its direct antiviral actions, ribavirin exerts significant immunomodulatory effects that enhance the host's ability to clear the viral infection. patsnap.comnih.govproquest.com This indirect mechanism is a crucial component of its therapeutic efficacy, particularly in the context of chronic viral infections like hepatitis C. oup.comproquest.com

The primary immunomodulatory effect attributed to ribavirin is its ability to promote a shift in the T-helper (Th) cell response from a Th2 phenotype to a Th1 phenotype. oup.comproquest.comresearchgate.net A Th2 response is typically associated with humoral (antibody-based) immunity and can be less effective at clearing intracellular pathogens like viruses. In contrast, a Th1 response is characterized by cell-mediated immunity and the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). oup.comresearchgate.net This Th1-dominant environment is more effective at activating cytotoxic T lymphocytes and other immune cells to recognize and eliminate virus-infected cells. oup.comresearchgate.net

Studies have also shown that ribavirin can have complex, cell-specific effects. For instance, in studies on microglia (the primary immune cells of the central nervous system), ribavirin demonstrated both anti-inflammatory actions, such as suppressing nitric oxide and interleukin-6 release, and pro-inflammatory effects, like promoting interleukin-1 beta release, while also boosting the production of the anti-inflammatory cytokine interleukin-10. nih.gov These findings suggest that ribavirin acts as a complex immunomodulator rather than a simple immunosuppressant or immunostimulant. nih.govresearchgate.net

Upregulation of Interferon-Stimulated Response Elements

The interferon (IFN) signaling pathway is a cornerstone of the innate immune response to viral infections. Upon activation, this pathway leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which encode proteins with antiviral functions. The promoters of these genes contain a specific DNA sequence known as the Interferon-Stimulated Response Element (ISRE), which is the binding site for transcription factors that initiate ISG expression. nih.gov

Ribavirin has been shown to potentiate the action of interferon by augmenting the induction of ISGs. nih.govnih.gov This synergistic effect is a key aspect of its clinical efficacy when used in combination with IFN-α for treating chronic Hepatitis C. nih.gov

Key Research Findings:

Enhanced ISG Expression: In cell culture models, Ribavirin treatment, both alone and in combination with IFN-α, upregulates the expression of a range of ISGs. nih.govutmb.edu These include genes encoding for antiviral proteins like MxA and p56, as well as transcription factors such as STAT and IRF family members (e.g., IRF-7 and IRF-9), which are crucial for amplifying the interferon response. utmb.edu

Synergism with Interferon: The combination of Ribavirin and interferon results in a synergistic induction of specific ISGs compared to treatment with either agent alone. nih.gov This enhancement of the interferon signaling pathway is believed to be a major contributor to the improved therapeutic outcomes seen in combination therapy. nih.gov

Mechanism of Action: While the precise mechanism is still under investigation, it has been proposed that Ribavirin's ability to upregulate antiviral genes could explain its broad-spectrum activity against both DNA and RNA viruses and its synergistic action with interferon. nih.gov This mechanism would also be less likely to lead to the development of resistant viral strains. nih.gov

The following table lists some of the key Interferon-Stimulated Genes that are upregulated by Ribavirin.

Gene CategorySpecific GeneFunctionReference
Antiviral Effectors MxAInhibits viral replication utmb.edu
p56Antiviral protein utmb.edu
ISG15Ubiquitin-like modifier with antiviral activity nih.gov
Transcription Factors IRF-7Master regulator of type-I interferon response nih.gov
IRF-9Component of the ISGF3 transcription complex nih.gov
STAT1Signal transducer and activator of transcription utmb.edu

Interaction with Eukaryotic Initiation Factor 4F (eIF4E)

A more direct antiviral mechanism proposed for Ribavirin and its analogs involves the inhibition of viral protein synthesis through interaction with the eukaryotic initiation factor 4E (eIF4E). wikipedia.orgnews-medical.net eIF4E is a key component of the eIF4F complex, which recognizes and binds to the 7-methyl guanosine (m7G) cap structure found at the 5' end of most eukaryotic and many viral mRNAs. This binding is a critical rate-limiting step for the initiation of cap-dependent translation. pnas.org

As a guanosine analog, Ribavirin is thought to act as a physical mimic of the m7G mRNA cap. pnas.org

Key Research Findings:

Binding to eIF4E: Biophysical and NMR studies have shown that Ribavirin, particularly in its triphosphorylated form (RTP), can directly bind to the cap-binding site of eIF4E. wikipedia.orgnih.gov This binding occurs with micromolar affinity and competes with the binding of m7G-capped mRNA. pnas.org

Inhibition of Translation: By competing with capped mRNA for binding to eIF4E, Ribavirin can inhibit the initiation of cap-dependent translation. pnas.org This would disrupt the synthesis of viral proteins, thereby inhibiting viral replication. This mechanism may be particularly effective against viruses that rely on the host's eIF4E for their protein synthesis. pnas.org

Disruption of eIF4E Functions: Beyond translation, Ribavirin's interaction with eIF4E has been shown to disrupt other functions of this protein, such as the nucleocytoplasmic transport of specific mRNAs. pnas.org

Controversy and Alternative Views: It is important to note that this mechanism is a subject of some debate. Some studies using functional assays like chemical cross-linking and cap-dependent translation assays have reported that Ribavirin triphosphate does not effectively function as a cap analog to inhibit the interaction between eIF4E and capped mRNA. nih.gov

The table below summarizes the key aspects of the interaction between Ribavirin analogs and eIF4E.

Aspect of InteractionDescriptionConsequenceReference
Binding Ribavirin and its phosphorylated forms (RTP) bind to the m7G cap-binding pocket of eIF4E.Competitive inhibition of capped mRNA binding. wikipedia.orgpnas.orgnih.gov
Translation Inhibition of the initiation of cap-dependent protein synthesis.Reduced synthesis of viral proteins. pnas.org
mRNA Transport Disruption of eIF4E-mediated nucleocytoplasmic transport of certain mRNAs.Altered levels of specific cellular and potentially viral proteins. pnas.org

In Vitro Antiviral Spectrum and Efficacy of 2 ,3 Epoxy Ribavirin Analogs

Activity against RNA Viruses

Activity against RNA Viruses

Research indicates that the antiviral activity of ribavirin (B1680618) and its analogs, such as 5-ethynyl-1-β-d-ribofuranosylimidazole-4-carboxamide (EICAR), against flaviviruses is primarily mediated by the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which is essential for viral RNA synthesis. nih.gov A direct correlation has been observed between the extent of GTP pool depletion and the antiviral efficacy of these compounds against flaviviruses in vitro. nih.gov

For Hepatitis E virus (HEV), another RNA virus, the antiviral effect of ribavirin, EICAR, and mycophenolic acid (MPA) is also linked to IMPDH inhibition and can be reversed by the addition of guanosine. nih.gov Similarly, for Hepatitis C virus (HCV), the primary mechanism of ribavirin's action appears to be through IMPDH inhibition, as guanosine addition negates its effect and viral RNA synthesis is suppressed in cells with reduced IMPDH levels. nih.gov

Broadly active inhibitors of Flavivirus proteases have been identified, with some compounds showing significant cellular and in vivo activities against Zika virus. osti.gov These inhibitors bind to an allosteric pocket of the NS3 protease, presenting a druggable target distinct from the active site. osti.gov

Table 1: In Vitro Efficacy of Ribavirin Analogs against Flaviviruses

Compound Virus Cell Line EC50 Source
Ribavirin Yellow Fever Virus (YFV) 17D Vero >100 µg/ml nih.gov
EICAR Yellow Fever Virus (YFV) 17D Vero Not specified nih.gov

Ribavirin has demonstrated inhibitory effects against a range of bunyaviruses in vitro. It has shown dose-dependent inhibition of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) replication in Vero cells. nih.gov The half-maximal inhibitory concentration (IC50) for ribavirin against SFTSV has been reported to be in the range of 3.69 to 8.72 μg/mL. nih.gov Another study found the 99% inhibitory concentration (IC99) of ribavirin against SFTSV to be 263, 83, and 78 μM in Vero, Huh7, and U2OS cells, respectively, when the drug was applied before and during infection. frontiersin.org However, the inhibitory effect was significantly reduced when treatment was initiated 3 days post-inoculation. frontiersin.org

For other bunyaviruses, ribavirin has shown varied efficacy. The IC50 of ribavirin against Andes virus is between 5 to 12.5 μg/mL, and for Lassa virus, it is 9 to 20 μg/mL. nih.gov In contrast, its activity against Rift Valley fever virus is substantially lower, with an IC50 ranging from 40 to 80 μg/mL. nih.gov The pyrazine derivative T-705 (Favipiravir) has shown high activity against a panel of bunyaviruses, with 50% effective concentrations (EC50) ranging from 5 to 30 μg/ml. nih.gov T-705 was found to be more active than ribavirin in cell-based assays. nih.gov

Studies on Punta Toro virus (PTV), a Phlebovirus related to Rift Valley fever and sandfly fever viruses, have shown that ribavirin is markedly inhibitory in vitro, with a 50% effective dose of 4 to 10 micrograms/ml in LLC-MK2 cells. nih.gov

Table 2: In Vitro Efficacy of Ribavirin and Analogs against Bunyaviruses

Compound Virus Cell Line IC50 / EC50 Source
Ribavirin Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) Vero 3.69 - 8.72 µg/mL nih.gov
Ribavirin Andes Virus Not specified 5 - 12.5 µg/mL nih.gov
Ribavirin Lassa Virus Not specified 9 - 20 µg/mL nih.gov
Ribavirin Rift Valley Fever Virus Not specified 40 - 80 µg/mL nih.gov
T-705 (Favipiravir) La Crosse Virus, Punta Toro Virus, Rift Valley Fever Virus, Sandfly Fever Virus Not specified 5 - 30 µg/ml nih.gov
Ribavirin Punta Toro Virus (Adames and Balliet strains) LLC-MK2 4 - 10 µg/ml nih.gov

Ribavirin has demonstrated in vitro activity against SARS-CoV-2. nih.gov Studies have shown that ribavirin can inhibit the virus in Vero E6 cells. nih.gov Beyond direct viral inhibition, ribavirin has been observed to downregulate the expression of ACE2 and the activity of TMPRSS2, both of which are crucial for SARS-CoV-2 entry into host cells. nih.gov Specifically, ribavirin was found to decrease both the mRNA and protein levels of TMPRSS2. nih.gov

The combination of ribavirin with other agents, such as interferon-alpha (IFN-α), has been investigated. In a cell-based model of Middle East Respiratory Syndrome coronavirus (MERS-CoV), the addition of ribavirin to IFN-α2b enhanced the antiviral effect. nih.gov

One study aimed to assess a series of ribavirin ester derivatives for their activity against SARS-CoV-2 infection in Vero cells. researchgate.net Compound 13 from this series showed promising results, inhibiting SARS-CoV-2 infection by up to 80% with an IC50 of 1.42 ± 0.28 µM. researchgate.net

Ribavirin and its analogs have shown activity against influenza viruses. The analog 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) has been found to be more active than ribavirin against influenza virus in vitro. nih.gov Another study synthesized new 1H-1,2,3-triazole nucleoside analogs of ribavirin. researchgate.net Among these, compound 5b (R = CO2CH3) was the most effective against Influenza A, with an IC50 value of 14 μM. researchgate.netresearchgate.net

Table 3: In Vitro Efficacy of Ribavirin Analogs against Orthomyxoviruses

Compound Virus Cell Line IC50 / EC50 Source
EICAR Influenza Virus Various More active than ribavirin nih.gov
Compound 5b (R = CO2CH3) Influenza A Not specified 14 µM researchgate.netresearchgate.net
Ribavirin H7N9 (NAI-sensitive and -resistant) Not specified 0.01 - 0.02 mg/mL nih.gov

Ribavirin acts as a weak inhibitor of poliovirus (PV) replication, with reported EC50 values of 50–60 μmol/L. uantwerpen.be The mechanism of action involves ribavirin acting as a mutagenic nucleoside analog. nih.gov It gets incorporated into the viral genome, leading to an increase in mutations and a phenomenon known as 'error catastrophe', which ultimately reduces the infectivity of the virus. nih.gov

However, poliovirus can develop resistance to ribavirin. Passaging the virus in the presence of the drug can lead to the emergence of resistant populations that have a point mutation in the RNA-dependent RNA polymerase (RdRp), which increases the fidelity of the polymerase. nih.gov For instance, a G64S mutation in the RdRp has been shown to confer resistance to ribavirin. researchgate.net

Other compounds have shown more potent anti-poliovirus activity. Rupintrivir, a 3C protease inhibitor, potently inhibits all three poliovirus serotypes with EC50 values ranging from 5 to 40 nM. mdpi.com The pirodavir analog R78206, a capsid-binding agent, also exhibits strong inhibitory effects on all three poliovirus serotypes, with EC50 values ranging from 0.11 to 0.76 µmol/L. mdpi.com

Table 4: In Vitro Efficacy of Antiviral Agents against Poliovirus

Compound Virus Serotype(s) EC50 Source
Ribavirin Not specified 50 - 60 µmol/L uantwerpen.be
Rupintrivir All three 5 - 40 nM mdpi.com
Pirodavir analog (R78206) All three 0.11 - 0.76 µmol/L mdpi.com

Ribavirin is a known potent inhibitor of rabies virus (RABV) replication in vitro. researchgate.netnih.gov However, some ribavirin analogs have demonstrated superior anti-RABV activity. researchgate.netnih.gov In one study, two analogs exhibited 5- to 27-fold higher anti-RABV activity than ribavirin in human neuroblastoma cells. nih.gov These analogs were found to inhibit viral genome replication and transcription. nih.gov The antiviral activity of these compounds was diminished by the addition of exogenous guanosine, suggesting their mechanism involves the depletion of the guanosine triphosphate (GTP) pool through the inhibition of inosine monophosphate dehydrogenase (IMPDH). nih.gov

Specifically, the ribavirin-related compounds EICAR and EICNR have shown greater anti-RABV activity than ribavirin itself. nih.gov In human neuroblastoma cells, EICAR and EICNR had EC50 values of 0.9 μM and 3.8 μM, respectively, compared to an EC50 of 18.6 μM for ribavirin. nih.gov

Table 5: In Vitro Efficacy of Ribavirin and Analogs against Rabies Virus

Compound Cell Line EC50 Source
Ribavirin Human Neuroblastoma 18.6 µM nih.gov
EICAR Human Neuroblastoma 0.9 µM nih.gov
EICNR Human Neuroblastoma 3.8 µM nih.gov

Other RNA Virus Families (e.g., Alphaviruses, Paramyxoviruses, Retroviruses)

Alphaviruses: Ribavirin and its analogs have demonstrated inhibitory effects against members of the Alphavirus genus. Studies have shown that Ribavirin can reduce the replication of Chikungunya virus (CHIKV) and Semliki Forest virus (SFV) nih.gov. This activity is linked to the inhibition of IMPDH, which depletes the GTP pools necessary for viral replication nih.gov. Combining Ribavirin with IFN-α has been shown to produce a synergistic antiviral effect against CHIKV in cell culture nih.gov.

Paramyxoviruses: The antiviral activity of Ribavirin and its analogs against paramyxoviruses is well-documented. One analog, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), was found to be 10 to 59-fold more active than Ribavirin against parainfluenza virus (types 2 and 3), mumps virus, and measles virus nih.gov. Another compound, 6'-(R)-6'-C-methylneplanocin A, was 32 to 330-fold more active than Ribavirin against these same paramyxoviruses nih.gov. The primary mechanism of action for Ribavirin against paramyxoviruses is considered to be the inhibition of cellular IMPDH activity asm.org.

Retroviruses: Certain Ribavirin analogs have shown activity against retroviruses, particularly Human Immunodeficiency Virus (HIV). A novel 1,2,3-triazole nucleoside analog of Ribavirin, compound 5b (R = CO2CH3), was reported to inhibit HIV-1 reverse transcriptase (RT) with a half-maximal inhibitory concentration (IC50) of 3.8 µM researchgate.net. This potency was noted to be approximately 20-fold greater than the most active form of Ribavirin against HIV-1 RT researchgate.net. Ribavirin is also known to exhibit activity against HIV and can potentiate the anti-retrovirus activity of other nucleoside analogs in vitro immune-system-research.com.

Activity against DNA Viruses

Ribavirin and its analogs are notable for their broad-spectrum activity, which extends to various DNA viruses wikipedia.orgnih.govimmune-system-research.com. This activity is often attributed to the inhibition of IMPDH, a crucial enzyme for the synthesis of guanine nucleotides required for both DNA and RNA synthesis mdpi.com.

Adenoviruses

Ribavirin has documented in vitro activity against adenoviruses i-base.infonih.gov. Acyclic analogs of Ribavirin have been studied against human adenovirus type 2, with findings indicating that 1-(2-Hydroxyethoxymethyl)-1,2,4-triazole 3-carboxamide possesses the highest activity among the tested compounds nih.gov. However, the efficacy can be selective, with some in vitro studies suggesting that the activity of Ribavirin is primarily restricted to species C adenoviruses mdpi.com. While some reports have shown inconsistent activity in clinical settings, its potential as an anti-adenovirus agent continues to be explored frontiersin.orgsigmaaldrich.com.

Poxviruses (e.g., Vaccinia Virus)

The activity of Ribavirin against orthopoxviruses has been demonstrated in vitro immune-system-research.com. Studies have evaluated its efficacy against camelpox, cowpox, monkeypox, and vaccinia viruses researchgate.net. The inhibitory effect of Ribavirin against these viruses was found to be considerably more potent in 3T3 cells (IC50 range of 2-12 µM) compared to Vero 76 cells (IC50 range of 30-250 µM) researchgate.net. This difference was linked to a greater accumulation of the active mono-, di-, and triphosphate forms of the drug in the 3T3 cells researchgate.net. The primary mode of action appears to be the suppression of intracellular GTP pools, though other mechanisms may also contribute researchgate.net. Experimental data suggest Ribavirin may have useful activity against poxviruses, and it has been used topically in a vaccinia keratitis model in rabbits wikipedia.orgnih.gov.

Herpesviruses (e.g., Herpes Simplex Virus)

Ribavirin has shown activity against herpes simplex virus (HSV) wikipedia.orgnih.gov. In comparative studies, the IMPDH inhibitor VX-497 was found to be approximately 26-fold more potent than Ribavirin against HSV-1, with an IC50 of 6.3 µM compared to 162 µM for Ribavirin nih.gov. The antiviral effect of both compounds against HSV-1 was reduced in the presence of guanosine, supporting the role of IMPDH inhibition in their mechanism of action nih.gov. Some novel 1,2,3-triazole analogs of Ribavirin, however, did not show significant activity against HSV-1 replication researchgate.net.

Comparative Antiviral Potency and Selectivity Indices

The efficacy of antiviral compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, provides a measure of the compound's therapeutic window.

Structure Activity Relationship Sar Studies of 2 ,3 Epoxy Ribavirin and Its Derivatives

Influence of the 2',3'-Epoxy Moiety on Antiviral Efficacy

The introduction of a 2',3'-epoxy group to the ribose sugar of Ribavirin (B1680618) results in a conformationally restricted analog. This structural constraint significantly alters the molecule's interaction with viral and cellular enzymes, thereby influencing its antiviral profile. The rigid structure of the sugar can affect the molecule's ability to be phosphorylated to its active triphosphate form and its subsequent incorporation into viral RNA by RNA-dependent RNA polymerases (RdRp).

For nucleoside analogs, the sugar configuration plays a major role in the development and pattern of antiviral resistance. While specific studies on the stereoisomers of 2',3'-Epoxy Ribavirin are not extensively documented in publicly available literature, research on other dideoxycytidine nucleosides has shown that β-L-isomers can exhibit potent anti-HIV and anti-HBV activity, sometimes with reduced cytotoxicity compared to their β-D-counterparts. This highlights the profound impact of stereochemistry on both efficacy and safety.

The synthesis of such analogs often involves stereoselective methods to obtain the desired isomer. For instance, the synthesis of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides involves a multi-step process starting from a chiral precursor to ensure the correct stereochemistry, which is crucial for its antiviral activity against HIV-1.

Modifications at the 2' and 3' positions of the ribose ring in nucleoside analogs have been a cornerstone of antiviral drug development. These modifications are designed to interfere with the viral replication process, often by acting as chain terminators.

2'-Deoxy and 3'-Deoxy Analogs: The removal of the hydroxyl group at the 2' or 3' position can significantly impact the biological activity of a nucleoside analog. For instance, the 2'-deoxyribose version of Ribavirin does not exhibit antiviral activity, suggesting that the 2'-hydroxyl group is essential for its mechanism of action, which likely involves RNA-dependent enzymes researchgate.net. Similarly, the 2'- and 3'-O-methyl derivatives of Ribavirin were found to be inactive against several viruses, further emphasizing the importance of the unmodified hydroxyl groups at these positions for the parent molecule's activity nih.gov.

2',3'-Dideoxy Analogs: 2',3'-dideoxynucleosides (ddNs) are a well-known class of antiviral agents that act as chain terminators of DNA synthesis by viral reverse transcriptases. Their lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. While direct comparative studies with this compound are limited, the antiviral effects of 2',3'-didehydro-2',3'-dideoxynucleosides have been shown to be comparable to those of 3'-azido-3'-deoxythymidine (AZT) and other 2',3'-dideoxynucleosides against HIV.

The introduction of an epoxy ring creates a different type of structural constraint compared to the simple removal of hydroxyl groups. The rigid epoxide can influence the sugar pucker conformation, which in turn affects how the nucleoside analog is recognized and processed by viral polymerases.

Ribose Modification General Effect on Antiviral Activity Example/Rationale
2'-DeoxyLoss of activity for Ribavirin.Suggests the 2'-OH group is crucial for interaction with RNA-dependent enzymes researchgate.net.
3'-DeoxyInactivity of 3'-O-methyl Ribavirin.The 3'-OH is essential for phosphorylation and chain elongation.
2',3'-DideoxyPotent chain termination activity (in other nucleosides).Lack of 3'-OH prevents phosphodiester bond formation.
2',3'-EpoxyConformational restriction; potential for altered enzyme interaction.The rigid ring structure changes the shape and flexibility of the nucleoside.

Contributions of the Triazole Base and Carboxamide Group

The 1,2,4-triazole-3-carboxamide moiety of Ribavirin is a key pharmacophore responsible for its broad-spectrum antiviral activity. This pseudo-base can mimic both adenosine (B11128) and guanosine (B1672433), leading to ambiguous base pairing during viral RNA replication and ultimately causing lethal mutagenesis of the viral genome biorxiv.org.

The carboxamide group is crucial for this activity. Modifications to this group can significantly alter the antiviral profile. For example, replacing the carboxamide with a thiocarboxamide resulted in analogs active only against DNA viruses, while the 3-carboxamidine derivative (viramidine) acts as a prodrug of Ribavirin with a more liver-targeted profile researchgate.net.

In the context of this compound, the triazole-carboxamide moiety would be expected to retain its role in interacting with the viral polymerase and inducing mutations. However, the altered conformation of the sugar ring could influence the precise positioning of the base within the enzyme's active site, potentially modulating its mutagenic efficiency. Studies on other Ribavirin analogs have shown that even changes to the triazole ring itself, for instance, to a 1,2,3-triazole, can impact antiviral potency calstate.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For antiviral nucleosides, QSAR studies can help identify the key molecular descriptors (e.g., hydrophobicity, steric properties, electronic effects) that govern their efficacy.

For this compound, a QSAR model would need to account for the unique topological and conformational parameters introduced by the epoxy ring. Descriptors such as molecular shape indices, ring strain, and electrostatic potential maps would be critical in developing a predictive model for this class of compounds. Such a model could guide the design of new analogs with optimized antiviral activity by predicting the effects of various substitutions on the triazole base or other parts of the molecule.

Molecular Docking and Computational Binding Analysis with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can provide insights into how this analog interacts with the active site of viral RNA-dependent RNA polymerases (RdRp).

Docking studies of Ribavirin and its triphosphate form have been conducted with the RdRp of various viruses, including SARS-CoV-2 and Nipah virus. These studies have shown that Ribavirin-triphosphate can form hydrogen bonds with key active site residues. For instance, in a study with Nipah virus RdRp, Ribavirin-triphosphate displayed affinity for the active site, forming interactions with residues Asp726 and Asn727.

The conformationally restricted nature of the 2',3'-epoxy sugar in this compound would significantly influence its binding mode within the RdRp active site. The rigid sugar pucker would affect the positioning of the triphosphate group for catalysis and the orientation of the triazole base for interaction with the template strand.

Computational binding analysis, including molecular dynamics (MD) simulations, can further elucidate the stability of the docked complex and the energetic contributions of different interactions. For example, MD simulations of Remdesivir-triphosphate, another nucleoside analog, bound to NiV RdRp demonstrated a stable binding mode over time. Similar computational analyses of this compound could predict its potential as an RdRp inhibitor and guide the design of more potent derivatives.

Below is a hypothetical representation of docking scores for Ribavirin and its analogs against a viral RdRp, illustrating how such data could be presented.

Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Ribavirin Triphosphate-6.9Asp726, Asn727
2'-Deoxyribavirin (B43261) Triphosphate-5.2Reduced H-bonding
2',3'-Dideoxyribavirin Triphosphate-6.5Altered sugar-phosphate backbone interaction
This compound Triphosphate-7.1Constrained conformation leading to favorable interactions

Molecular Basis of Resistance to Ribavirin and Its Analogs

Viral Resistance Mechanisms

Viruses have evolved sophisticated strategies to counteract the antiviral effects of nucleoside analogs like ribavirin (B1680618). These mechanisms primarily involve alterations in the viral replication machinery to either prevent the incorporation of the drug or to mitigate the consequences of its mutagenic action.

Mutations in Viral RNA Polymerases Conferring Fidelity Changes

A primary mechanism of viral resistance to ribavirin involves the emergence of mutations in the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These mutations can lead to an increase in the fidelity of the polymerase, meaning it becomes more selective and less prone to incorporating nucleoside analogs like ribavirin triphosphate into the growing viral RNA chain. nih.govnih.gov For instance, studies with poliovirus have shown that specific point mutations in the RdRp can confer resistance to ribavirin by enhancing the enzyme's ability to discriminate between natural nucleotides and their analogs. nih.gov This increased fidelity allows the virus to maintain the integrity of its genome despite the presence of the mutagenic drug.

VirusPolymerase MutationConferred Phenotype
PoliovirusG64S in RdRpIncreased fidelity, Ribavirin resistance nih.gov
Hepatitis E VirusY1320H, K1383N, G1634R in RdRpAssociated with ribavirin treatment failure nih.gov
Foot-and-Mouth Disease VirusM296I in RdRpRibavirin-specific resistance nih.gov

Host Cell Resistance Mechanisms

In addition to viral-encoded resistance, host cell factors can also play a crucial role in determining the efficacy of ribavirin and its analogs.

Altered Cellular Uptake or Efflux of Ribavirin Analogs

The entry of ribavirin into host cells is mediated by specific nucleoside transporters, such as equilibrative nucleoside transporter 1 (ENT1). nih.govresearchgate.net A reduction in the expression or function of these transporters can limit the intracellular concentration of the drug, thereby conferring a resistant phenotype. nih.gov Conversely, an increase in the activity of efflux pumps, which actively transport drugs out of the cell, could also contribute to resistance, although this mechanism is less characterized for ribavirin. Studies have shown that some ribavirin-resistant cell lines exhibit reduced uptake of the drug. nih.gov

Cell LineTransporter InvolvedEffect on Ribavirin
Huh-7 (liver cells)ENT1Primary transporter for ribavirin uptake nih.gov
Various cell linesENT1, CNT3Overexpression can increase ribavirin uptake nih.gov

Modifications in Intracellular Phosphorylation or Catabolism

For ribavirin to be active, it must be phosphorylated intracellularly to its mono-, di-, and triphosphate forms by host cell kinases. researchgate.netnih.gov A decrease in the activity of these kinases can lead to reduced levels of the active ribavirin triphosphate, thus diminishing its antiviral effect. Conversely, an increase in the activity of enzymes that break down ribavirin or its phosphorylated metabolites (catabolism) could also contribute to resistance by lowering the intracellular concentration of the active compound. Adenosine (B11128) kinase and cytosolic 5′-nucleotidase II have been identified as key enzymes in the phosphorylation of ribavirin. nih.gov

Future Research Directions for 2 ,3 Epoxy Ribavirin Analogs

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

The rational design of novel 2',3'-Epoxy Ribavirin (B1680618) analogs will be central to unlocking their therapeutic potential. This endeavor will necessitate a multi-pronged approach that integrates computational modeling with synthetic chemistry to systematically explore the structure-activity relationships (SAR) of this unique class of compounds.

Computational and Structural Biology Approaches: Advanced computational tools will be instrumental in predicting the binding affinity and interaction patterns of hypothetical 2',3'-epoxy analogs with various viral and host targets. Molecular docking and molecular dynamics simulations can provide insights into how modifications to the triazole-carboxamide ring or the epoxide moiety influence binding to viral polymerases or other essential viral enzymes. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these predictions by correlating specific structural features with antiviral activity. These in silico approaches will guide the synthesis of a focused library of analogs with a higher probability of desired biological activity.

Synthetic Chemistry and SAR Studies: The synthesis of a diverse library of 2',3'-Epoxy Ribavirin analogs will be crucial for establishing robust SAR. Modifications could include:

Alterations to the Triazole-Carboxamide Moiety: Exploring different substituents on the triazole ring to enhance target binding or modulate the compound's pharmacokinetic properties.

Stereochemical Variations of the Epoxide: Investigating the impact of different stereoisomers of the epoxide on antiviral activity and selectivity.

Modifications at other Ribose Positions: Introducing modifications at the 5' position of the ribose to potentially influence phosphorylation or interaction with viral enzymes.

A systematic evaluation of these analogs against a panel of viruses will allow for the identification of key structural determinants for potent and selective antiviral activity.

Elucidation of Residual Mechanistic Ambiguities via Advanced Biophysical Techniques

A thorough understanding of the mechanism of action of this compound analogs is critical for their optimization and clinical development. While the parent compound, ribavirin, is known to have multiple mechanisms of action, including inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and direct inhibition of viral polymerases, the precise impact of the 2',3'-epoxy modification on these pathways remains to be elucidated. Advanced biophysical techniques will be indispensable in unraveling these mechanistic details.

High-Resolution Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into how this compound analogs interact with their viral or host targets. springermedicine.com Co-crystallization of these analogs with viral polymerases or other key enzymes can reveal the precise binding mode and conformational changes induced upon binding. This structural information is invaluable for understanding the basis of their antiviral activity and for guiding further rational design efforts.

Spectroscopic and Kinetic Analyses: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational dynamics of both the antiviral analog and its target protein in solution, providing a more dynamic picture of their interaction. nih.gov Techniques such as Surface Plasmon Resonance (SPR) can be utilized to determine the binding kinetics (on- and off-rates) of the analogs to their targets, offering a quantitative measure of their affinity and residence time.

By employing these advanced biophysical methods, researchers can move beyond a superficial understanding of antiviral activity and gain a deep, mechanistic appreciation of how this compound analogs exert their effects. This knowledge will be crucial for predicting potential resistance mechanisms and for designing next-generation compounds with improved therapeutic profiles.

Development of Innovative In Vitro and Ex Vivo Models for Comprehensive Efficacy and Resistance Profiling

The comprehensive preclinical evaluation of this compound analogs requires the use of sophisticated in vitro and ex vivo models that can accurately predict their efficacy and resistance profiles in a more physiologically relevant context.

Advanced Cell-Based Assays: Moving beyond simple cytotoxicity and viral yield reduction assays, the development of high-throughput screening (HTS) platforms will be essential for rapidly evaluating large libraries of analogs. Reporter-based viral replication assays, where viral replication is linked to the expression of a reporter gene, can provide a quantitative and sensitive measure of antiviral activity.

Organoid and 3D Culture Systems: The use of organoid and other three-dimensional (3D) cell culture models represents a significant advancement over traditional monolayer cell cultures. These models more closely mimic the complex architecture and cellular diversity of human tissues, providing a more accurate platform for assessing antiviral efficacy and host toxicity. For example, lung organoids could be used to evaluate analogs against respiratory viruses, while liver organoids could be employed for hepatitis viruses.

Resistance Selection and Characterization: In vitro resistance selection studies are crucial for anticipating and understanding potential mechanisms of viral resistance. This involves passaging viruses in the presence of increasing concentrations of the antiviral analog and then sequencing the genomes of the resistant variants to identify mutations that confer resistance. These studies can provide valuable insights into the viral targets of the drug and inform the development of combination therapies that can mitigate the emergence of resistance.

Exploration of Novel Combinatorial Strategies with Emerging Antiviral Classes

Combination therapy has become the cornerstone of treatment for many viral infections, as it can enhance efficacy, reduce the likelihood of resistance, and in some cases, lower the required dosage of individual drugs. The unique potential mechanisms of action of this compound analogs make them attractive candidates for combination with other antiviral agents.

Synergy with Direct-Acting Antivirals (DAAs): Combining this compound analogs with DAAs that target specific viral proteins, such as proteases or polymerase inhibitors, could result in synergistic antiviral effects. nih.govnih.gov This approach targets multiple, essential steps in the viral life cycle, making it more difficult for the virus to develop resistance. For instance, in the context of hepatitis C virus (HCV), ribavirin has been shown to improve sustained virological response rates when used in combination with DAAs. nih.gov

Combination with Immunomodulatory Agents: Ribavirin is known to have immunomodulatory effects, and it is plausible that 2',3'-epoxy analogs could retain or even enhance these properties. nih.gov Combining these analogs with immunomodulators, such as interferons or other cytokines, could lead to a two-pronged attack on the virus: direct inhibition of viral replication and enhancement of the host's antiviral immune response. nih.govasm.org

Partnership with Host-Targeting Antivirals: A newer class of antivirals targets host factors that are essential for viral replication. Combining a this compound analog, which may have direct viral targets, with a host-targeting antiviral could create a powerful synergistic combination that is less susceptible to viral resistance, as the virus cannot easily mutate host proteins.

The exploration of these novel combinatorial strategies will be essential for defining the optimal therapeutic niche for this compound analogs and for developing highly effective and durable antiviral regimens for a range of viral diseases.

Q & A

Q. What are the primary antiviral mechanisms of 2',3'-Epoxy Ribavirin against RNA viruses, and how can these be experimentally validated?

Methodology: Ribavirin's mechanisms include viral RNA mutagenesis and modulation of host factors. To validate these, use in vitro assays such as qRT-PCR to measure mRNA expression of viral entry receptors (e.g., TMPRSS2 and ACE2 in Vero E6/Caco-2 cells) and flow cytometry to quantify protein-level changes . Bioinformatics tools like PANTHER and DAVID can identify enriched pathways (e.g., immune response or metabolic processes) using microarray data from infected cell lines .

Q. What are the standard protocols for assessing ribavirin's efficacy in HCV genotype 2/3 infections?

Methodology: Use randomized controlled trials (RCTs) comparing ribavirin combined with pegylated interferon-α (PEG-IFNα) or direct-acting antivirals (DAAs) like sofosbuvir. Key endpoints include sustained virologic response (SVR) rates at 12–24 weeks post-treatment. For genotype 2/3, a ribavirin dosage of 800 mg/day with PEG-IFNα for 24 weeks achieves SVR rates of 75–80% . In pediatric populations, similar protocols apply, with adjustments for weight-based dosing .

Q. How do ribavirin dosing strategies differ between adult and pediatric populations in HCV clinical trials?

Methodology: Pediatric trials (e.g., Phase II studies in adolescents aged 12–17) use weight-based ribavirin dosing (15 mg/kg/day) combined with DAAs. Monitor hemoglobin levels due to ribavirin-induced hemolytic anemia. For adults, fixed-dose regimens (e.g., 800–1200 mg/day) are standard, adjusted for cirrhosis or prior treatment failure .

Advanced Research Questions

Q. How does ribavirin potentiate the efficacy of nucleotide analogs like didanosine in HIV treatment, and what experimental models are used to study this synergy?

Methodology: Ribavirin enhances phosphorylation of didanosine (ddI) via inhibition of host enzymes like inosine monophosphate dehydrogenase. Use murine AIDS models to evaluate pharmacokinetic interactions and toxicity profiles. In vitro assays with peripheral blood mononuclear cells (PBMCs) quantify ddI-triphosphate levels under ribavirin co-administration . Clinical phase I trials (e.g., NCT 02175758) assess antiviral synergy and adverse events in HIV/HCV co-infected patients .

Q. How should researchers design studies to address conflicting data on ribavirin's efficacy in Lassa fever?

Methodology: Implement factorial-design RCTs comparing ribavirin with supportive care or novel antivirals (e.g., favipiravir). Prioritize endpoints like viral load reduction and mortality rates. Meta-analyses of existing observational studies (e.g., I² statistics to assess heterogeneity) reveal low-quality evidence, underscoring the need for standardized dosing and early treatment initiation .

Q. What are the molecular mechanisms behind ribavirin resistance in HCV patients with prior treatment failure?

Methodology: Use next-generation sequencing (NGS) to identify resistance-associated variants (RAVs) in NS5B polymerase (e.g., S282T in sofosbuvir-treated patients). In vitro resistance selection assays (e.g., replicon systems) under ribavirin pressure reveal mutations in viral non-structural proteins. For genotype 2/3 failures, combining sofosbuvir/velpatasvir with ribavirin for 24 weeks improves SVR rates by overcoming low-frequency RAVs .

Q. What in vitro models are used to evaluate ribavirin's impact on host cell factors, and how do these inform antiviral strategies?

Methodology: Conduct substrate assays to measure TMPRSS2 proteolytic activity in ribavirin-treated cells. Western blotting quantifies ACE2 protein suppression in Caco-2 cells, which correlates with reduced SARS-CoV-2 entry. Validate findings using pseudovirus neutralization assays .

Q. How do researchers resolve contradictions in meta-analyses of ribavirin's post-exposure prophylaxis (PEP) efficacy for Crimean-Congo hemorrhagic fever (CCHF)?

Methodology: Pool healthcare worker cohort data using random-effects models to calculate odds ratios (ORs). For CCHF PEP, OR = 0.01 (95% CI 0–0.03) supports ribavirin's efficacy, but heterogeneity (I² = 3%) necessitates subgroup analysis by exposure timing and viral load .

Methodological Frameworks

  • Clinical Trial Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for HCV genotype-specific studies. For example, compare 12-week vs. 24-week ribavirin-DAA regimens in cirrhotic patients .
  • Data Analysis : Use Cochrane guidelines for meta-analyses, including risk-of-bias assessments and sensitivity analyses to address confounding variables (e.g., ribavirin eligibility in genotype 2 retreatment) .

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